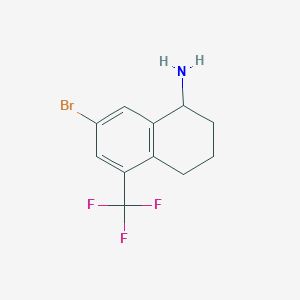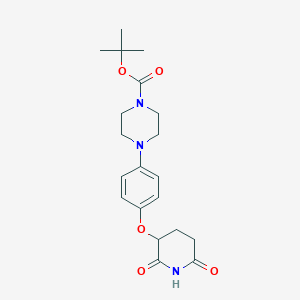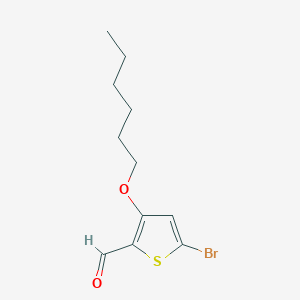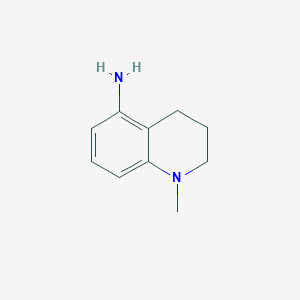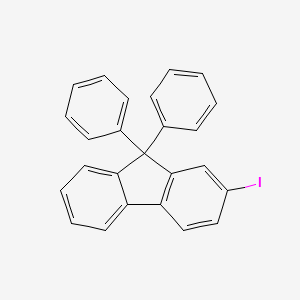
2-Iodo-9,9-diphenyl-9H-fluorene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Iodo-9,9-diphenyl-9H-fluorene is an organic compound with the molecular formula C25H17I. It is a derivative of fluorene, where the hydrogen atom at the 2-position is replaced by an iodine atom, and the hydrogen atoms at the 9-position are replaced by phenyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-9,9-diphenyl-9H-fluorene typically involves the iodination of 9,9-diphenylfluorene. One common method is the reaction of 9,9-diphenylfluorene with iodine in the presence of an oxidizing agent such as silver trifluoroacetate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Iodo-9,9-diphenyl-9H-fluorene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding fluorenone derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Major Products:
Substitution Products: Various substituted fluorenes depending on the nucleophile used.
Oxidation Products: Fluorenone derivatives.
Coupling Products: Biaryl compounds with extended conjugation.
Applications De Recherche Scientifique
2-Iodo-9,9-diphenyl-9H-fluorene has several scientific research applications:
Organic Electronics: Used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Materials Science: Employed in the synthesis of conjugated polymers and small molecules for electronic applications.
Medicinal Chemistry: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Photochemistry: Studied for its photophysical properties and potential use in photochemical reactions.
Mécanisme D'action
The mechanism of action of 2-Iodo-9,9-diphenyl-9H-fluorene in various applications involves its ability to participate in electronic interactions and form stable intermediates. In organic electronics, the compound’s extended conjugation and electron-donating properties enhance charge transport and light-emitting efficiency. In photochemical reactions, its ability to absorb light and undergo photoinduced electron transfer is crucial for its function .
Comparaison Avec Des Composés Similaires
2-Iodofluorene: Similar structure but lacks the phenyl groups at the 9-position.
9,9-Diphenylfluorene: Lacks the iodine atom at the 2-position.
2-Bromo-9,9-diphenyl-9H-fluorene: Similar structure with bromine instead of iodine at the 2-position.
Uniqueness: 2-Iodo-9,9-diphenyl-9H-fluorene is unique due to the presence of both iodine and phenyl groups, which confer distinct electronic and steric properties. These features make it particularly useful in applications requiring specific electronic characteristics and structural stability .
Propriétés
Formule moléculaire |
C25H17I |
|---|---|
Poids moléculaire |
444.3 g/mol |
Nom IUPAC |
2-iodo-9,9-diphenylfluorene |
InChI |
InChI=1S/C25H17I/c26-20-15-16-22-21-13-7-8-14-23(21)25(24(22)17-20,18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-17H |
Clé InChI |
NDRIUXJUNKHINR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=C2C=C(C=C4)I)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Bromodibenzo[b,d]furan-4-amine](/img/structure/B15221661.png)
![2-Bromoimidazo[2,1-b]thiazole-6-carbaldehyde](/img/structure/B15221664.png)
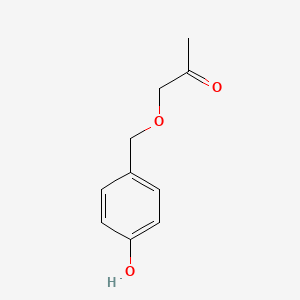

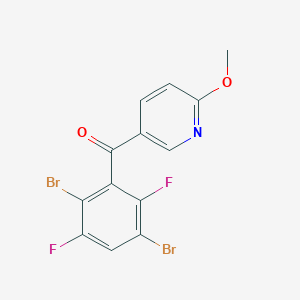
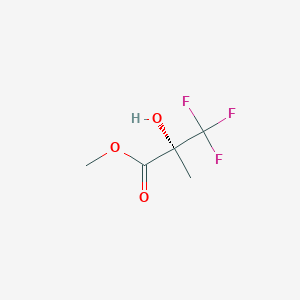
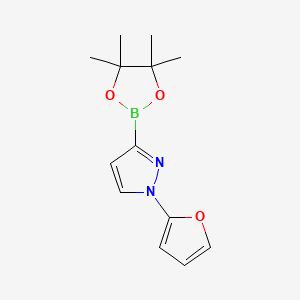
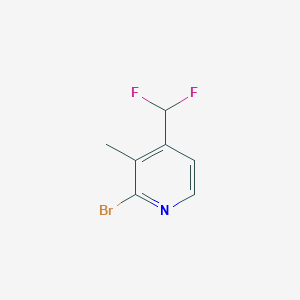
![2-thiophen-3-yl-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride](/img/structure/B15221725.png)
